4-Fluoro-3-nitrobenzamide
Overview
Description
4-Fluoro-3-nitrobenzamide is a chemical compound that is part of a broader class of nitrobenzamide derivatives. These compounds have garnered interest due to their potential applications in various fields, including drug discovery and material science. While the specific compound 4-Fluoro-3-nitrobenzamide is not directly mentioned in the provided papers, related compounds such as 4-iodo-3-nitrobenzamide and 4-substituted-3-nitrobenzamide derivatives have been studied for their chemotherapeutic activity and anti-tumor properties.
Synthesis Analysis
The synthesis of related compounds involves multistep reactions, starting from commercially available building blocks. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material for the synthesis of various heterocyclic compounds . Similarly, 4-iodo-3-nitrobenzamide was synthesized and tested for its ability to induce cell death in tumor cells . The synthesis of 4-amino-2-fluoro-N-methyl-benzamide from 2-fluoro-4-nitrotoluene through oxidation, chlorination, amination, and hydrogenation steps indicates a possible synthetic route for related compounds .
Molecular Structure Analysis
The molecular structure of nitrobenzamide derivatives is characterized by the presence of a nitro group and an amide group attached to a benzene ring. The position of these substituents can significantly influence the compound's properties. X-ray crystallography has been used to confirm the structure of related compounds, such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene . Additionally, the structure-activity relationship of 4-substituted-3-nitrobenzamide derivatives has been discussed, highlighting the importance of molecular structure in determining biological activity .
Chemical Reactions Analysis
The chemical reactivity of nitrobenzamide derivatives is influenced by the presence of reactive functional groups. For example, the reduction of the nitro group to a nitroso derivative in 4-iodo-3-nitrobenzamide is a key step in its mechanism of action against tumor cells . The reactivity with reduced ascorbate and glutathione has also been studied, providing insights into the compound's interactions in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzamide derivatives, such as solubility, transparency in the visible region, and solvatochromic behavior, are important for their potential applications. The nonlinear optical properties of N-(4-nitrobenzylidene)-o-fluoroamine and N-(3-nitrobenzylidene)-p-fluoroamine have been investigated, suggesting that these compounds may exhibit microscopic nonlinear optical behavior . The automated synthesis of a related compound, p-[18F]MPPF, demonstrates the practical aspects of synthesizing and purifying these compounds for applications such as imaging .
Scientific Research Applications
Synthesis and Chemical Properties
4-Fluoro-3-nitrobenzamide has been explored in various synthesis processes and chemical studies. For instance, Xu et al. (2013) described a method for synthesizing 4-amino-2-fluoro-N-methyl-benzamide, starting from 2-fluoro-4-nitrobenzoic acid and involving several steps, including chlorination, amination, and hydrogenation (Xu, Xu, & Zhu, 2013). In another study, the properties of different nitro- and fluorobenzamides, including 4-Fluoro-3-nitrobenzamide, were investigated for their affinity to σ receptors, demonstrating potential applications in positron emission tomography (PET) imaging (Shiue et al., 1997).
Pharmaceutical and Biomedical Applications
In the pharmaceutical domain, derivatives of 4-Fluoro-3-nitrobenzamide have been synthesized and studied for various applications. For example, a derivative was developed for PET imaging of metabotropic glutamate receptor subtype 1, illustrating the compound's utility in brain imaging (Yamasaki et al., 2011). Mendeleyev et al. (1995) synthesized 4-iodo-3-nitrobenzamide, a related compound, and explored its chemotherapeutic potential, highlighting its efficacy in inducing cell death in tumor cells (Mendeleyev et al., 1995).
Crystal Engineering and Material Science
In crystal engineering and material science, 4-Fluoro-3-nitrobenzamide has been utilized in the study of molecular interactions and crystal formations. Saha, Nangia, and Jaskólski (2005) discussed the use of 4-nitrobenzamide in creating molecular tapes through hydrogen and halogen bonding, which is significant for crystal design (Saha, Nangia, & Jaskólski, 2005). Similarly, Tothadi and Desiraju (2013) explored the formation of ternary cocrystals involving 4-nitrobenzamide, demonstrating the compound's utility in designing complex crystal structures (Tothadi & Desiraju, 2013).
Catalysis and Organic Chemistry
The role of 4-Fluoro-3-nitrobenzamide in catalysis and organic chemistry is highlighted in studies like the one by Sarki et al. (2022), where a carbon-supported iron nanocatalyst derived from lignin residue was used for the selective hydrogenation of nitroarenes, including 4-Fluoro-3-nitrobenzamide (Sarki et al., 2022). This study underscores the potential of 4-Fluoro-3-nitrobenzamide in green chemistry and sustainable processes.
Analytical Chemistry
In the field of analytical chemistry, 4-Fluoro-3-nitrobenzamide has been utilized as a reagent. For example, Watanabe and Imai (1981) used a derivative, 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, for the high-performance liquid chromatography and sensitive detection of amino acids (Watanabe & Imai, 1981).
Safety And Hazards
properties
IUPAC Name |
4-fluoro-3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKXDVBKKZWIAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619416 | |
Record name | 4-Fluoro-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-nitrobenzamide | |
CAS RN |
349-02-0 | |
Record name | 4-Fluoro-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-nitrobenzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEK9R56VJ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.